1-Bromo-1,5-cyclooctadiene
Description
Significance of Halogenated Cyclooctadienes in Contemporary Synthetic Methodologies
Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic synthesis. numberanalytics.comallen.in The presence of a halogen atom can dramatically alter the reactivity of a molecule, opening up new pathways for functionalization. allen.in Halogenated cyclooctadienes, a class of cyclic compounds featuring an eight-membered ring with two double bonds and at least one halogen substituent, are of particular interest. Their unique combination of a flexible ring structure, reactive double bonds, and the presence of a good leaving group (the halogen) makes them valuable precursors in a variety of synthetic transformations.
The introduction of a bromine atom, as in 1-Bromo-1,5-cyclooctadiene, provides a reactive handle for a multitude of reactions. These include nucleophilic substitution, where the bromine is replaced by another functional group, and various cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the double bonds within the cyclooctadiene ring can participate in cycloaddition reactions and electrophilic additions, leading to the construction of more complex polycyclic systems. smolecule.com
Strategic Importance of this compound as a Versatile Synthetic Building Block
This compound stands out as a particularly strategic building block due to the specific arrangement of its functional groups. The vinylic position of the bromine atom influences its reactivity and allows for selective transformations. This compound serves as a key starting material for the synthesis of other functionalized cyclooctadiene derivatives and more intricate molecular architectures.
One of the primary applications of this compound is in the synthesis of other cyclic compounds. For instance, it can be converted to various 1-substituted-1,5-cyclooctadienes through reactions that replace the bromine atom. A notable synthesis involves the dehydrobromination of 5,6-dibromocyclooctene (B15480884) to yield this compound. thieme-connect.com This highlights the accessibility of this key intermediate from other readily available starting materials.
The reactivity of this compound is further exemplified by its use in organometallic chemistry. It can act as a ligand for transition metals, forming complexes that are catalytically active or serve as precursors to other organometallic reagents. For example, its reaction with platinum complexes has been studied, demonstrating its ability to coordinate to the metal center. acs.org
Historical Context and Evolution of Academic Research on Brominated Cyclic Diene Systems
The study of cyclic dienes has a rich history, with the foundational work on diene synthesis by Otto Diels and Kurt Alder in the early 20th century laying the groundwork for much of modern synthetic organic chemistry. nobelprize.org The exploration of halogenated derivatives of these cyclic systems followed, driven by the desire to expand their synthetic utility.
Early research into brominated cyclic dienes often focused on their synthesis and basic reactivity. For example, the allylic bromination of 1,5-cyclooctadiene (B75094) using N-bromosuccinimide (NBS) was found to produce a mixture of 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene. orgsyn.org These initial studies provided the fundamental knowledge required for the selective synthesis of specific isomers like this compound.
Over time, research has evolved to explore more sophisticated applications of brominated cyclic dienes. The development of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, has significantly broadened the scope of their utility. smolecule.com These reactions allow for the efficient formation of new bonds at the site of the bromine atom, enabling the construction of highly complex molecules. More recent research has also investigated the use of brominated dienes in ring-closing metathesis (RCM) reactions to form various ring sizes, although the formation of seven-membered rings has shown more success than five, six, or eight-membered rings. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₁Br |
| Appearance | Colorless liquid |
| Boiling Point | 66–69 °C at 5 mmHg orgsyn.org |
| Solubility | Insoluble in water, soluble in organic solvents lookchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H11Br |
|---|---|
Molecular Weight |
187.08 g/mol |
IUPAC Name |
(1E,5Z)-1-bromocycloocta-1,5-diene |
InChI |
InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h1-2,7H,3-6H2/b2-1-,8-7+ |
InChI Key |
JOINPZWCMNJNSJ-CDTWYVJESA-N |
Isomeric SMILES |
C/1C/C=C(\CC/C=C1)/Br |
Canonical SMILES |
C1CC=C(CCC=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 1,5 Cyclooctadiene
Regioselective and Stereoselective Vinylic Bromination Techniques
The direct introduction of a bromine atom onto a vinylic position of 1,5-cyclooctadiene (B75094) presents a significant challenge due to the presence of two reactive double bonds and allylic positions. However, specific techniques have been developed to control the regioselectivity of this transformation.
Direct Electrophilic Bromination Approaches to Vinylic Halides
Electrophilic addition of bromine (Br₂) to a conjugated diene like 1,3-butadiene (B125203) typically results in a mixture of 1,2- and 1,4-addition products. libretexts.org In the case of a non-conjugated diene such as 1,5-cyclooctadiene, the initial electrophilic attack by a bromine source can lead to a bromonium ion intermediate. Subsequent attack by a bromide ion can result in the formation of dibromo derivatives. acs.org However, achieving monobromination at the vinylic position requires careful control of reaction conditions to prevent di- and polybromination, as well as competing allylic bromination. sci-hub.se
One approach to favor vinylic bromination involves the dehydrobromination of a 1,2-dibromo precursor. For instance, 5,6-dibromocyclooctene (B15480884) can be dehydrobrominated to yield 1-Bromo-1,5-cyclooctadiene using morpholine (B109124) and dimethyl sulfoxide (B87167) in benzene (B151609) or ethanol. thieme-connect.com This indirect method circumvents the challenges of direct selective bromination.
The reaction of 1,5-cyclooctadiene with N-bromosuccinimide (NBS) in the presence of a radical initiator typically leads to allylic bromination, producing 3-Bromo-1,5-cyclooctadiene (B13835723). orgsyn.orglibretexts.org This highlights the inherent reactivity of the allylic position over the vinylic position under radical conditions.
Radical-Mediated Vinylic Bromination Strategies
Radical-mediated reactions offer an alternative pathway for vinylic bromination. While allylic C-H bonds are generally weaker and more susceptible to radical abstraction than vinylic C-H bonds, specific radical processes can be tailored for vinylic functionalization. libretexts.org For instance, visible-light-mediated approaches have been developed for radical cyclizations and additions. researchgate.net The generation of bromine radicals under mild conditions, for example through photosensitization, can initiate addition to double bonds. nih.gov The regioselectivity of the bromine radical addition to the double bond of 1,5-cyclooctadiene would be a critical factor in determining the final product distribution. The subsequent steps would involve either hydrogen atom abstraction or further radical reactions to yield the desired vinylic bromide.
Metal-Catalyzed Hydrobromination and Related Functionalizations
Metal catalysis provides powerful tools for controlling the regioselectivity of hydrobromination reactions. While the uncatalyzed radical addition of HBr to alkenes typically yields the anti-Markovnikov product, the use of certain transition metal catalysts can reverse this selectivity to favor the Markovnikov product. For example, iron(II) bromide has been shown to catalyze the Markovnikov hydrobromination of alkenes. acs.org In the context of 1,5-cyclooctadiene, a metal-catalyzed hydrobromination could potentially lead to the formation of this compound, although the specific application to this substrate requires further investigation.
Palladium-catalyzed hydrohalogenation of alkynyl halides has been demonstrated for the regio- and stereoselective synthesis of (Z)-1,2-dihaloalkenes, utilizing 1,5-cyclooctadiene as a ligand. researchgate.net This indicates the compatibility of the cyclooctadiene moiety with metal-catalyzed halogenation conditions, suggesting potential for direct functionalization of the diene itself.
Indirect Synthetic Pathways to this compound
Given the challenges of direct and selective vinylic bromination, indirect synthetic routes starting from readily available precursors are often more practical.
Rearrangement and Functional Group Interconversion from Allylic Brominated Cyclooctadienes (e.g., 3-Bromo-1,5-cyclooctadiene)
The most common starting material for the synthesis of brominated cyclooctadienes is 1,5-cyclooctadiene itself, which upon treatment with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, undergoes allylic bromination. orgsyn.org This reaction typically yields a mixture of 3-Bromo-1,5-cyclooctadiene and 6-Bromo-1,4-cyclooctadiene. orgsyn.org
While direct rearrangement of the allylic bromide to the vinylic bromide is not a commonly reported high-yield transformation, functional group interconversions can be employed. For instance, dehydrobromination of the mixture of allylic bromides can lead to the formation of cyclooctatrienes. orgsyn.org Subsequent controlled addition reactions to these trienes could potentially be a route to this compound, although this would require careful regiochemical control. Iridium complexes have been shown to catalyze the rearrangement of allylic alcohols, demonstrating the potential for metal-catalyzed isomerizations within the cyclooctadiene framework. rsc.org
Transformations from Non-Brominated Cyclooctadiene Precursors
A key indirect method for the synthesis of this compound involves the bromination of 1,5-cyclooctadiene to form a dibromide, followed by selective elimination. The reaction of 1,5-cyclooctadiene with bromine can lead to the formation of 5,6-dibromocyclooctene. thieme-connect.com This dibromide can then undergo dehydrobromination to furnish the desired this compound. thieme-connect.com
Another approach involves the hydroboration of 1,5-cyclooctadiene to produce 9-borabicyclo[3.3.1]nonane (9-BBN). acs.org This organoborane can then be converted to 9-bromo-9-borabicyclo[3.3.1]nonane. While this specific bromo-borane is a useful reagent in its own right, its synthesis demonstrates a method of functionalizing the cyclooctadiene ring system that could potentially be adapted to introduce a bromine at the desired vinylic position through subsequent transformations.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 5,6-dibromocyclooctene | Morpholine, Dimethyl sulfoxide, Benzene or Ethanol | This compound | Good | thieme-connect.com |
| 1,5-cyclooctadiene | N-Bromosuccinimide, Benzoyl peroxide, Carbon tetrachloride | Mixture of 3-Bromo-1,5-cyclooctadiene and 6-Bromo-1,4-cyclooctadiene | 60-65% | orgsyn.org |
| 1,5-cyclooctadiene | 1. Diborane; 2. Further reaction | 9-Borabicyclo[3.3.1]nonane | Not specified | acs.org |
Reaction Chemistry and Mechanistic Elucidation of 1 Bromo 1,5 Cyclooctadiene
Reactivity at the Carbon-Bromine Bond
The C(sp²)–Br bond in 1-bromo-1,5-cyclooctadiene is the primary site of its chemical reactivity. This bond can be cleaved through several mechanisms, most notably via oxidative addition to a low-valent transition metal center or through a metal-halogen exchange process. These initial steps generate reactive intermediates that can subsequently engage in a variety of bond-forming reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and vinyl halides such as this compound are common substrates. These reactions typically involve a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. lumenlearning.com While specific literature examples detailing the use of this compound in all major classes of these reactions are not extensively documented, the general reactivity patterns of vinyl bromides provide a strong basis for predicting its behavior.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In a hypothetical Heck reaction involving this compound, the catalytic cycle would commence with the oxidative addition of the C-Br bond to a Pd(0) catalyst. The resulting vinylpalladium(II) complex would then coordinate to a coupling partner alkene, followed by migratory insertion and subsequent β-hydride elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The regioselectivity and stereoselectivity of the reaction would be influenced by factors such as the nature of the phosphine ligand, the base, and the specific alkene used. libretexts.org Intramolecular versions of the Heck reaction are often more efficient and offer better stereocontrol. youtube.com
Table 1: Representative Catalysts and Conditions for Heck Reactions
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile or DMF | 80-140 °C |
| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | DMA | 100-150 °C |
| PdCl₂(PPh₃)₂ | None | NaOAc | NMP | 100-120 °C |
This table represents typical conditions for Heck reactions involving aryl or vinyl bromides and is illustrative of the conditions under which this compound would likely react.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For this compound, a Suzuki coupling with an aryl- or vinylboronic acid would provide access to substituted 1,5-cyclooctadiene (B75094) derivatives. The reaction mechanism involves oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and finally reductive elimination to give the product. libretexts.org The choice of base, solvent, and ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often being employed for less reactive bromides. organic-chemistry.org
Table 2: Common Reagents for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Boron Reagent | Solvent |
|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ (aq) | Arylboronic acid | Toluene or DME |
| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Vinylboronic acid | Dioxane/H₂O |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Alkylborane | THF |
This table illustrates common reagent combinations for Suzuki-Miyaura couplings of vinyl bromides, suggesting viable pathways for this compound.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.orgmdpi.com This reaction would allow for the direct introduction of an alkynyl moiety onto the 1,5-cyclooctadiene ring. The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation with the vinylpalladium(II) intermediate generated from this compound. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. kaust.edu.sa
The Kumada and Negishi couplings offer alternative strategies for C-C bond formation using organomagnesium (Grignard) and organozinc reagents, respectively.
The Kumada coupling utilizes a nickel or palladium catalyst to couple an organic halide with a Grignard reagent. organic-chemistry.org This method is powerful but can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. organic-chemistry.org
The Negishi coupling , which employs organozinc reagents, offers greater functional group tolerance. organic-chemistry.org The organozinc species is typically prepared from an organolithium or Grignard reagent by transmetalation with a zinc halide. The palladium-catalyzed coupling then proceeds through the standard oxidative addition-transmetalation-reductive elimination cycle. organic-chemistry.orgmit.edu For this compound, this would involve reaction with a pre-formed or in situ-generated organozinc compound.
Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation
Metal-halogen exchange is a fundamental reaction for converting organic halides into highly reactive organometallic compounds. wikipedia.org This transformation is typically achieved by treating the halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. scribd.com
For this compound, treatment with an alkyllithium reagent would result in a rapid exchange of bromine for lithium, generating 1-lithio-1,5-cyclooctadiene. This reaction is kinetically controlled and often proceeds with retention of the double bond's stereochemistry. wikipedia.orgscribd.com The resulting vinyllithium species is a potent nucleophile and can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a wide range of substituents at the 1-position of the cyclooctadiene ring. Theoretical studies on related systems, such as 1,1-dihaloalkenes, support a mechanism where the alkyllithium attacks the bromine atom. nih.govresearchgate.net The choice of solvent and temperature is critical to suppress side reactions.
Table 3: Reagents and Electrophiles in Metal-Halogen Exchange
| Organometallic Reagent | Typical Solvent | Temperature | Electrophile (E⁺) | Product (R-E) |
|---|---|---|---|---|
| n-Butyllithium | THF / Diethyl ether | -78 °C | H₂O | 1,5-Cyclooctadiene |
| sec-Butyllithium | THF / Pentane | -78 °C to -100 °C | (CH₃)₂CO | 2-(1,5-Cyclooctadien-1-yl)propan-2-ol |
| tert-Butyllithium | Diethyl ether / Pentane | -78 °C to -120 °C | CO₂ then H₃O⁺ | 1,5-Cyclooctadiene-1-carboxylic acid |
This table outlines the general conditions for lithium-halogen exchange on vinyl bromides and subsequent quenching with electrophiles, applicable to this compound.
Nucleophilic Vinylic Substitution Reactions
Nucleophilic vinylic substitution (NVS) is a class of substitution reaction where a nucleophile displaces a leaving group at a vinylic carbon. These reactions are generally more difficult to achieve than their SN1 and SN2 counterparts at sp³-hybridized carbons due to the increased strength of the C-Br bond and steric hindrance. For this compound, this reaction involves the direct attack of a nucleophile on the carbon atom bearing the bromine atom.
While direct NVS on this compound is not extensively documented, related transformations on similar structures have been reported. For instance, nucleophilic substitution has been successfully performed on protected β-bromoethyl cyclohexadiene-cis-diol using a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles rsc.org. Furthermore, dibromocyclooctadiene reacts with dimethylamine to yield a bis-dimethylaminocyclooctadiene product, indicating that nucleophilic displacement of bromide is feasible in the cyclooctadiene system echemi.comstackexchange.com. The mechanism for NVS can proceed through several pathways, including an addition-elimination mechanism or an elimination-addition sequence. The specific pathway is dependent on the substrate, nucleophile, and reaction conditions.
Reactivity of the Alkene Moieties
The two double bonds in this compound exhibit distinct reactivity. The carbon-carbon double bond bearing the bromine atom is electron-deficient, while the unsubstituted double bond behaves as a typical electron-rich alkene.
Cycloaddition reactions are powerful tools for the construction of cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, involves a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgnih.govmasterorganicchemistry.com While the isolated double bonds in (Z,Z)-1-bromo-1,5-cyclooctadiene make it unsuitable as a diene in a classical Diels-Alder reaction, its highly strained (E,E) isomer displays unique reactivity.
The (E,E)-1,5-cyclooctadiene isomer is capable of undergoing rapid [3+2] cycloadditions with 1,3-dipoles, such as azides, at rates comparable to strained cyclooctynes. rsc.orgresearchgate.net The resulting product from this first cycloaddition can then participate in a much faster inverse-electron-demand Diels-Alder reaction with tetrazines. rsc.orgresearchgate.net This dual reactivity makes (E,E)-1,5-cyclooctadiene a valuable tool in fields like chemical biology and polymer chemistry. rsc.orgresearchgate.net
| Reaction Type | Reactant with (E,E)-1,5-cyclooctadiene | Product Type | Key Feature |
| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Benzyl Azide) | Triazoline derivative | Fast reaction rate, comparable to strained alkynes rsc.orgresearchgate.net |
| Inverse-Electron-Demand Diels-Alder | Tetrazines | Dihydropyridazine adduct | Occurs after an initial [3+2] cycloaddition, very high reaction rate rsc.orgrsc.org |
[2+2] Cycloadditions, which form four-membered rings, are also a possibility for the alkene moieties, typically occurring under photochemical conditions.
The unsubstituted double bond in this compound reacts as a typical alkene, readily undergoing electrophilic addition. In hydrohalogenation, an electrophile like HBr adds across the double bond. This reaction generally proceeds through a carbocation intermediate.
Due to the cyclic nature of the substrate, electrophilic addition to 1,5-cyclooctadiene and its derivatives can also lead to transannular reactions, where the initial electrophilic attack on one double bond induces a cyclization involving the other double bond. For example, the reaction of (Z,Z)-1,5-cyclooctadiene with N-bromosuccinimide (NBS) and water yields bicyclic products like endo,endo-2,6-dibromo-9-oxabicyclo[3.3.1]nonane through such a pathway researchgate.net. The formation of these bridged systems is a characteristic feature of the chemistry of medium-sized rings.
When conjugated dienes undergo electrophilic addition, a mixture of 1,2- and 1,4-addition products is often observed due to the formation of a resonance-stabilized allylic carbocation intermediate. uobasrah.edu.iqpressbooks.pub
In the presence of radical initiators like peroxides, the addition of HBr to the unsubstituted alkene of this compound can proceed via a radical chain mechanism. This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond. libretexts.orgtutorsglobe.com
The mechanism involves the following steps:
Initiation: Homolytic cleavage of the peroxide initiator forms alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. masterorganicchemistry.com
Propagation: The bromine radical adds to the alkene at the less substituted carbon to form the more stable carbon radical intermediate. This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the anti-Markovnikov product and regenerating a bromine radical to continue the chain. libretexts.orgmasterorganicchemistry.com
Termination: The reaction ceases when radicals combine with each other. libretexts.org
A study on the free-radical addition of hydrogen bromide to 1,5-cyclooctadiene confirmed the formation of products resulting from such radical pathways acs.org. Similarly, thiols can also add across the double bonds of 1,5-cyclooctadiene via a free-radical mechanism rsc.org.
| Reagent | Conditions | Product Type | Regioselectivity |
| HBr | Peroxides (ROOR) or UV light | Bromoalkane | Anti-Markovnikov libretexts.orgtutorsglobe.com |
| Thiols (RSH) | Radical Initiator | Thioether | - |
Ring-closing metathesis is a powerful reaction that utilizes transition-metal catalysts (typically containing ruthenium or molybdenum) to form cyclic compounds from dienes. While this compound itself would not be a direct substrate for RCM, it can serve as a precursor to molecules that are. Through nucleophilic substitution at the vinyl bromide position, functional groups can be introduced that contain another double bond. If this newly introduced tethered alkene is of appropriate length, the resulting diene can undergo RCM to form macrocyclic or polycyclic systems.
The related process of ring-opening metathesis polymerization (ROMP) is well-established for cyclooctene derivatives, demonstrating the utility of metathesis reactions in this ring system researchgate.net.
Elimination Reactions for Conjugated Systems
Elimination of HBr from this compound is a key method for synthesizing conjugated systems within the eight-membered ring. This dehydrobromination reaction typically requires a base to remove a proton from the carbon adjacent to the C-Br bond, leading to the formation of a new double bond.
A well-documented example is the synthesis of 1,3,5-cyclooctatriene. This is achieved by the dehydrobromination of a mixture of bromocyclooctadienes (produced from the allylic bromination of 1,5-cyclooctadiene) using reagents such as a mixture of lithium chloride and lithium carbonate in DMF orgsyn.org. The elimination of HBr introduces a new double bond that is in conjugation with one of the existing double bonds, leading to the formation of the more stable conjugated triene system orgsyn.org.
Dehydrobromination Mechanisms and Product Outcomes (e.g., Cyclooctatetraene precursors)
The elimination of hydrogen bromide from this compound introduces a new double bond, leading to the formation of a cyclooctatriene. This product is a direct precursor to the historically and chemically significant molecule, cyclooctatetraene.
A well-documented procedure for the dehydrobromination of a mixture containing 3-bromo-1,5-cyclooctadiene (B13835723) and 6-bromo-1,4-cyclooctadiene utilizes a combination of lithium chloride (LiCl) and lithium carbonate (Li₂CO₃) in dimethylformamide (DMF). This reaction exclusively yields 1,3,5-cyclooctatriene rsc.org. The formation of this conjugated triene is a critical step in a two-step synthesis starting from the readily available 1,5-cyclooctadiene rsc.org.
The reaction likely proceeds through an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, and the bromide ion is expelled simultaneously. The regioselectivity of this reaction, favoring the conjugated 1,3,5-isomer, is noteworthy. This resulting 1,3,5-cyclooctatriene exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4-diene rsc.org. Further elimination of HBr from the cyclooctatriene intermediate would be required to form cyclooctatetraene.
Base-Mediated vs. Thermal Elimination Strategies
The strategy for dehydrobromination significantly impacts the efficiency and product distribution of the reaction.
Base-Mediated Elimination: Base-mediated eliminations are the most common strategies for the dehydrobromination of alkyl halides. In the case of the bromocyclooctadiene mixture, a moderately basic system of LiCl and Li₂CO₃ in DMF is effective rsc.org. The choice of a non-hindered, moderately strong base favors the formation of the thermodynamically more stable conjugated triene. The conditions for this specific transformation are summarized in the table below.
| Reactant | Reagents | Solvent | Product | Yield (%) |
| Mixture of 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene | LiCl, Li₂CO₃ | DMF | 1,3,5-Cyclooctatriene | 60-65% (from 1,5-cyclooctadiene) |
Interactive Data Table: Base-Mediated Dehydrobromination
Thermal Elimination: While thermal elimination of hydrogen halides is a known process, specific data for the purely thermal dehydrobromination of this compound is not extensively documented in readily available literature. Such reactions typically require high temperatures and can sometimes lead to a mixture of products or skeletal rearrangements due to the energetic conditions. Without a base, the mechanism could involve E1 (unimolecular elimination) character, proceeding through a carbocation intermediate, which could be susceptible to rearrangements.
Transannular Reactions and Skeletal Rearrangements
The eight-membered ring of this compound is not rigid, allowing for proximity between non-adjacent atoms. This proximity can facilitate transannular reactions, where a bond is formed across the ring, leading to bicyclic structures. Additionally, the strain and reactivity of the system can drive skeletal rearrangements of the cyclooctadiene core itself.
Intramolecular Cyclizations Leading to Bridged Structures
The cyclooctadiene framework is predisposed to transannular reactions, which can lead to the formation of bridged bicyclic systems, most notably bicyclo[3.3.1]nonane derivatives. While specific examples starting directly from this compound are not prevalent in the reviewed literature, the analogous reactivity of the parent 1,5-cyclooctadiene provides strong evidence for this potential pathway.
For instance, the reaction of 1,5-cyclooctadiene with selenium dihalides proceeds via a transannular addition, resulting in the formation of 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes. This demonstrates the feasibility of forming a bicyclo[3.3.1]nonane skeleton through the interaction of substituents with the distal double bond of the cyclooctadiene ring. It is plausible that under conditions that promote carbocation formation at the bromine-bearing carbon of this compound, the π-electrons of the second double bond could act as an internal nucleophile, leading to a cyclized, bridged carbocation intermediate. Trapping of this intermediate by a nucleophile would result in a bicyclo[3.3.1]nonane derivative.
Rearrangements Affecting the Cyclooctadiene Core
Skeletal rearrangements can alter the fundamental structure of the cyclooctane ring. Such rearrangements are often catalyzed by acids or metals, or can occur under thermal conditions. These processes are typically driven by the release of ring strain or the formation of a more stable electronic configuration. For example, studies have shown that on platinum surfaces, various cyclooctadienes can undergo ring contraction to form benzene (B151609) under ultra-high-vacuum conditions. While this represents an extreme case, it highlights the potential for the C8 ring to undergo significant structural reorganization.
In the context of this compound, rearrangements could be initiated by the departure of the bromide ion to form a carbocation. This intermediate could then undergo hydride or alkyl shifts, or participate in transannular interactions as described above, to yield a rearranged carbocation that could then be trapped by a nucleophile or lose a proton to form a rearranged diene. However, specific, documented examples of such skeletal rearrangements for this compound remain a subject for further investigation.
Stereochemical Investigations and Conformational Analysis of 1 Bromo 1,5 Cyclooctadiene
Configurational Isomerism of Double Bonds (Cis/Trans and E/Z Stereodescriptors)
Configurational isomers, specifically geometric isomers, arise from restricted rotation around a bond, most commonly a carbon-carbon double bond. wikipedia.org For a molecule like 1-Bromo-1,5-cyclooctadiene, which contains two double bonds within its eight-membered ring, understanding this isomerism is fundamental to defining its three-dimensional structure.
The parent molecule, 1,5-cyclooctadiene (B75094) (COD), most commonly exists as the (Z,Z)-isomer, also known as cis,cis-1,5-cyclooctadiene. wikipedia.org However, the introduction of a bromine substituent at the C1 position necessitates a more rigorous system for naming, particularly for the substituted double bond (C1=C2).
The cis/trans notation can be ambiguous when a double bond is attached to three or four different groups. wikipedia.org In such cases, the E/Z notation system, based on the Cahn-Ingold-Prelog (CIP) priority rules, provides an unambiguous descriptor for the stereochemistry of the double bond.
For the C1=C2 double bond in this compound, the priority of the substituents on each carbon is assigned based on atomic number.
| Carbon | Substituent | CIP Priority | Rationale |
| C1 | -Br (Bromine) | High (1) | Atomic number of Br (35) is higher than C (6). |
| -C8 (Ring Carbon) | Low (2) | Atomic number of C (6). | |
| C2 | -C3 (Ring Carbon) | High (1) | This carbon is bonded to another carbon. |
| -H (Hydrogen) | Low (2) | Atomic number of H (1). |
Based on these assignments, the isomerism is determined as follows:
(Z)-isomer : The high-priority groups (-Br and -C3) are on the same side (Zusammen) of the double bond.
(E)-isomer : The high-priority groups (-Br and -C3) are on opposite sides (Entgegen) of the double bond.
The second double bond at C5=C6 is typically unsubstituted and retains the Z (or cis) configuration characteristic of the parent ring system due to ring strain, which makes the corresponding E (or trans) configuration highly unfavorable. Therefore, the most common isomer would be systematically named (1Z,5Z)-1-Bromo-1,5-cyclooctadiene or (1E,5Z)-1-Bromo-1,5-cyclooctadiene.
Conformational Dynamics of the Eight-Membered Ring System
Medium-sized rings, containing 8 to 11 atoms, are known for their conformational complexity. nih.gov Unlike the rigid chair conformation of cyclohexane (B81311), the (Z,Z)-1,5-cyclooctadiene ring is flexible and exists predominantly in a twist-boat conformation. libretexts.org This conformation is part of a dynamic equilibrium involving multiple forms that can interconvert.
Energy Barriers to Ring Inversion and Pseudorotation
The flexible eight-membered ring of 1,5-cyclooctadiene undergoes complex dynamic processes, primarily ring inversion and pseudorotation. Ring inversion is a process where the ring "flips" from one conformation to another, interconverting the positions of substituents. scribd.com This process is not a simple flip like in cyclohexane but involves passing through higher-energy transition states. wikipedia.orgyoutube.com
| Compound | Process | Energy Barrier (kcal/mol) | Method |
| Biscalix acs.orgarene (complex ring system) | Ring Inversion | 19.31 | Density Functional Theory |
| Tetrahydropyran (6-membered heterocycle) | Ring Inversion | 9.9 | Experimental |
This table presents data for other cyclic systems to provide context for the energy scales involved in ring inversion processes. scribd.comnih.gov
Influence of the Bromine Substituent on Conformational Preferences
The introduction of a bromine atom at a vinylic position (C1) significantly influences the conformational landscape of the 1,5-cyclooctadiene ring. Several factors come into play:
Steric Hindrance : The bromine atom is larger than a hydrogen atom. Its presence can create steric strain (repulsion) with nearby atoms, particularly the hydrogens on adjacent carbons (C2 and C8). This will cause the ring to favor conformations that maximize the distance between the bromine atom and these neighboring atoms.
Electronic Effects : The carbon-bromine bond is polar. Dipole-dipole interactions between the C-Br bond and the C=C double bonds can either stabilize or destabilize certain conformations. Computational studies on related 2-halocyclooctanones suggest that conformational preferences can be dictated by classical electrostatic repulsions. nih.gov
Torsional Strain : The bromine substituent can alter the torsional strain around the C1-C2 and C1-C8 bonds, slightly modifying the dihedral angles and thus shifting the equilibrium between different twist-boat and other accessible conformations.
Consequently, the bromine substituent is expected to alter the relative energies of the conformers and potentially increase the energy barrier for ring inversion compared to the unsubstituted parent compound.
Advanced Spectroscopic Methodologies for Stereochemical and Conformational Elucidation
Determining the complex stereochemistry and dynamic conformational behavior of molecules like this compound requires sophisticated analytical techniques.
Variable-Temperature Nuclear Magnetic Resonance Spectroscopy for Dynamic Processes
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful tool for studying dynamic processes like conformational ring inversion. nih.govresearchgate.net At a sufficiently high temperature, if the rate of interconversion between conformers is fast relative to the NMR timescale, the spectrum shows time-averaged signals for the atoms.
As the temperature is lowered, the rate of interconversion slows down. At a specific temperature, known as the coalescence temperature (Tc) , the signals for the interconverting atoms broaden and merge. Below this temperature, in the slow-exchange regime, separate signals for each distinct conformer may be observed.
The energy barrier (Gibbs free energy of activation, ΔG‡) for the dynamic process can be calculated from the coalescence temperature and the frequency separation of the signals. This technique would allow for the direct measurement of the energy barrier to ring inversion in this compound.
Circular Dichroism Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. This compound itself is achiral and therefore would not produce a CD signal.
However, if a chiral center were introduced into the molecule, for example, by adding a chiral substituent, the resulting derivatives would be optically active. The CD spectrum of such a chiral derivative would provide crucial information:
Absolute Configuration : The sign and shape of the CD signals (known as Cotton effects) can often be correlated with the absolute configuration (R/S) of the stereocenters. nih.gov
Conformational Information : The conformation of the flexible eight-membered ring places substituents in a specific spatial arrangement, which strongly influences the CD spectrum. cnr.it Therefore, CD spectroscopy can be used to probe the preferred conformation of chiral derivatives in solution.
This technique is particularly powerful when combined with computational chemistry, where theoretical CD spectra for different conformations can be calculated and compared with experimental results to identify the most stable conformer. nih.gov
Strategic Applications of 1 Bromo 1,5 Cyclooctadiene in Complex Organic Synthesis and Materials Science
Building Block in Total Synthesis of Natural Products and Complex Bioactive Molecules
The strategic placement of a bromine atom and two double bonds within the flexible cyclooctadiene framework makes 1-bromo-1,5-cyclooctadiene a valuable precursor for the construction of intricate molecular architectures, including those found in natural products and bioactive molecules.
The inherent conformational flexibility of the cyclooctadiene ring allows for transannular reactions, providing a powerful strategy for the synthesis of bridged and polycyclic carbon skeletons. The reaction of cis,cis-1,5-cyclooctadiene with electrophiles is a known method to generate bicyclo[3.3.1]nonane derivatives. For instance, the treatment of 1,5-cyclooctadiene (B75094) with selenium dibromide leads to the formation of 2,6-dibromo-9-selenabicyclo[3.3.1]nonane through a transannular cyclization process nih.govmdpi.com. This reaction highlights the potential of the cyclooctadiene scaffold to undergo intramolecular cyclization to yield bridged systems.
While direct examples involving this compound are not extensively documented, the principles of transannular cyclization suggest its utility in this area. The bromine substituent can influence the regioselectivity and stereoselectivity of such cyclizations, offering a handle to control the formation of specific bridged bicyclic structures. The mechanism of such bromination reactions is believed to proceed through a molecular-ionic pathway, involving intermediate charge-transfer complexes researchgate.net.
The following table summarizes representative transannular cyclization reactions of 1,5-cyclooctadiene, which serve as a model for the potential reactivity of its bromo-derivative.
| Reactant | Reagent | Product | Reaction Type |
| cis,cis-1,5-cyclooctadiene | Selenium Dibromide | 2,6-dibromo-9-selenabicyclo[3.3.1]nonane | Transannular Cyclization |
| cis,cis-1,5-cyclooctadiene | Iodine | Bicyclo[3.3.0]octane derivatives | Transannular π-cyclization |
This table illustrates the types of bridged structures that can be formed from the cyclooctadiene scaffold, suggesting potential synthetic routes accessible from this compound.
The synthesis of stereochemically defined cyclooctane and cyclooctene derivatives is crucial for the construction of many complex natural products. This compound can serve as a starting material for such syntheses. The vinyl bromide functionality can be stereoselectively transformed or used in cross-coupling reactions, while the double bonds can be selectively functionalized to introduce new stereocenters.
For instance, the lithiation of 1,5-cyclooctadiene under LICKOR superbase conditions, followed by reaction with electrophiles, yields 3-substituted 1,5-cyclooctadienes. This methodology provides a route to functionalized cyclooctadienes that can be further elaborated. The presence of the bromo substituent in this compound can direct such functionalizations, potentially leading to stereochemically defined products. The bromonium ion formed during electrophilic addition to one of the double bonds can be trapped intramolecularly by the other double bond, leading to the formation of bicyclic products with defined stereochemistry metu.edu.tr.
Role in Polymer Chemistry and Functional Material Precursors
The unique combination of a polymerizable diene and a modifiable bromo group makes this compound a valuable monomer and precursor in polymer chemistry for the creation of functional materials.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of unsaturated polymers with controlled microstructures. While the ROMP of the parent cis,cis-1,5-cyclooctadiene (COD) is well-established, the polymerization of substituted cyclooctadienes allows for the introduction of functionality into the resulting polymer backbone metu.edu.trlboro.ac.uknih.govpitt.edursc.orgumn.eduyoutube.com.
The ROMP of this compound is expected to yield a polymer with pendant vinyl bromide groups. The presence of the bromo substituent may influence the polymerization kinetics and the properties of the resulting polymer. The reactivity of substituted cyclooctenes and cyclooctadienes in ROMP is a subject of ongoing research, with factors such as the nature of the substituent and the catalyst system playing crucial roles in the polymerization behavior metu.edu.trlboro.ac.uk.
The table below outlines the general characteristics of ROMP of cyclooctadienes.
| Monomer | Catalyst | Resulting Polymer | Key Features |
| cis,cis-1,5-cyclooctadiene | Grubbs' Catalysts | Poly(butadiene) | Unsaturated polymer with controllable microstructure. |
| Substituted Cyclooctadienes | Ruthenium-based catalysts | Functionalized Poly(butadiene) | Introduction of functional groups along the polymer chain. |
This table provides a general overview of the ROMP of cyclooctadiene monomers, setting the context for the polymerization of this compound.
Polymers derived from this compound are attractive precursors for functionalized materials. The vinyl bromide moieties along the polymer backbone can serve as handles for post-polymerization modification. A variety of nucleophiles can be used to displace the bromide, allowing for the introduction of a wide range of functional groups. This approach enables the synthesis of a library of functional polymers from a single parent polymer.
A particularly relevant post-polymerization modification strategy is the thio-bromo "click" reaction. This highly efficient reaction involves the substitution of a bromine atom with a thiol, and has been successfully employed for the modification of polymers containing bromo-functionalized repeating units rsc.org. This method could be directly applied to the polymer obtained from the ROMP of this compound to introduce various functionalities.
"Click chemistry" encompasses a set of biocompatible, highly efficient, and selective reactions that are widely used in bioconjugation, materials science, and drug discovery chemistrytalk.orgnih.govnih.govspringerprofessional.de. The strained trans,trans-1,5-cyclooctadiene [(E,E)-COD] has been identified as a valuable scaffold for the development of bifunctional linkers for "click" reactions lboro.ac.uk.
This compound can be envisioned as a precursor to such bifunctional linkers. The diene system can undergo a [3+2] cycloaddition with an azide to form a triazoline, which can then participate in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine. The bromine atom on the cyclooctadiene ring can serve as a second reactive site. It could be used in cross-coupling reactions or nucleophilic substitutions to attach another molecule of interest, thus creating a heterobifunctional linker. This dual reactivity would allow for the orthogonal conjugation of two different entities, a powerful strategy in the construction of complex macromolecular systems and for bioorthogonal labeling.
Despite extensive research, there is a notable scarcity of published studies specifically detailing the application of this compound as a substrate in homogeneous catalysis for C-Br bond activation. While the principles of C-Br bond activation are well-established in organic synthesis, particularly with palladium, nickel, and copper catalysts, the reactivity and synthetic utility of this specific cyclic bromoalkene have not been extensively explored or reported in the scientific literature.
General principles of homogeneous catalysis suggest that this compound could theoretically participate in various cross-coupling reactions. These transformations are fundamental to modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Catalytic cycles for such reactions typically involve the oxidative addition of a low-valent transition metal catalyst to the C-Br bond, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.
Potential, yet underexplored, applications could include well-known named reactions such as:
Suzuki-Miyaura Coupling: Reaction with an organoboron compound.
Heck Reaction: Coupling with an alkene.
Sonogashira Coupling: Reaction with a terminal alkyne.
Stille Coupling: Coupling with an organotin compound.
Buchwald-Hartwig Amination: Reaction with an amine.
However, the absence of specific examples, detailed reaction conditions, or mechanistic studies involving this compound in the current body of scientific literature precludes a detailed discussion and the generation of data tables as requested. The unique structural features of the 1,5-cyclooctadiene framework, including its geometry and the potential for the diene system to interact with the metal center, might influence its reactivity in such catalytic processes, but this remains a subject for future investigation.
Further research is required to elucidate the catalytic behavior of this compound and to determine its viability as a substrate for the synthesis of functionalized cyclooctadiene derivatives through homogeneous catalysis.
Computational and Theoretical Studies of 1 Bromo 1,5 Cyclooctadiene
Electronic Structure Calculations and Molecular Orbital Theory
The electronic structure of 1-Bromo-1,5-cyclooctadiene is fundamental to understanding its reactivity and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For the parent molecule, 1,5-cyclooctadiene (B75094), DFT calculations have been employed to determine the energies of its frontier orbitals. scielo.org.zaresearchgate.netinorgchemres.org The introduction of a bromine atom to the vinylic position is expected to significantly influence the electronic structure. Bromine, being an electronegative atom, will exert an inductive electron-withdrawing effect. However, it also possesses lone pairs of electrons that can participate in π-conjugation with the adjacent double bond.
This dual nature of bromine's electronic influence will likely lead to a lowering of both the HOMO and LUMO energy levels compared to the parent 1,5-cyclooctadiene. The lone pairs on the bromine atom can mix with the π-system of the double bond, raising the energy of the HOMO. Conversely, the inductive effect will lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap will depend on the balance of these opposing influences. It is anticipated that the HOMO-LUMO gap for this compound will be smaller than that of 1,5-cyclooctadiene, suggesting a higher reactivity.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound in Comparison to 1,5-Cyclooctadiene
| Compound | Predicted HOMO Energy | Predicted LUMO Energy | Predicted HOMO-LUMO Gap | Predicted Reactivity |
| 1,5-Cyclooctadiene | Relatively High | Relatively High | Large | Less Reactive |
| This compound | Lowered (net effect) | Lowered | Smaller | More Reactive |
This table is predictive and based on theoretical principles of substituent effects.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within this compound is non-uniform due to the presence of the electronegative bromine atom. This creates a molecular dipole and regions of varying electrostatic potential. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are valuable for predicting sites of electrophilic and nucleophilic attack. researchgate.netflinders.edu.auresearchgate.net
In this compound, the bromine atom will be a region of negative electrostatic potential (electron-rich) due to its lone pairs. The carbon atom bonded to the bromine (C1) will be electron-deficient and thus have a positive electrostatic potential, making it susceptible to nucleophilic attack. The double bonds will also be regions of relatively high electron density, characteristic of alkenes, making them targets for electrophiles. The MEP map would visually represent these features, with red/yellow areas indicating negative potential (e.g., around the bromine atom) and blue areas indicating positive potential (e.g., around the C1 carbon and hydrogen atoms).
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. acs.orgrsc.org For this compound, several reaction types could be computationally explored.
Determination of Activation Energies and Reaction Pathways
A key application of computational chemistry is the determination of reaction pathways and their associated activation energies. acs.org For instance, the addition of an electrophile (e.g., HBr) to this compound can proceed through different pathways, leading to various products. By calculating the energies of the reactants, transition states, and products, the most favorable reaction pathway can be identified.
Computational Elucidation of Regioselectivity and Stereoselectivity
Many reactions involving this compound can potentially yield multiple regioisomers and stereoisomers. Computational methods can be used to predict the selectivity of these reactions. longdom.orgrsc.orgnih.govmdpi.com
For example, in an electrophilic addition reaction, the initial attack of the electrophile can occur at either of the two double bonds. Furthermore, the attack on the substituted double bond can lead to two different carbocation intermediates. By comparing the energies of the transition states leading to these different intermediates, the regioselectivity of the reaction can be predicted. The stereoselectivity, such as the preference for syn or anti addition, can also be elucidated by examining the geometries of the transition states. For instance, the formation of a bridged bromonium ion intermediate typically leads to anti-addition of the nucleophile. masterorganicchemistry.com
Conformational Energy Landscape Exploration and Global Minima Identification
The eight-membered ring of this compound is flexible and can adopt several conformations. The relative energies of these conformers and the energy barriers for their interconversion define the conformational energy landscape. Identifying the global minimum energy conformation is crucial as it represents the most stable and populated structure of the molecule.
Computational studies on the parent 1,5-cyclooctadiene have identified several low-energy conformations, with the twist-boat being the global minimum. google.com The introduction of a bromine substituent is expected to alter the conformational landscape. The bulky and electronegative bromine atom will introduce steric and electronic effects that can shift the relative energies of the different conformers. For example, conformations that minimize steric interactions involving the bromine atom will be favored. Computational methods, such as systematic conformational searches followed by geometry optimization and energy calculations, can be employed to map the potential energy surface of this compound and identify its global minimum and other low-energy conformers.
Future Research Trajectories and Emerging Applications of 1 Bromo 1,5 Cyclooctadiene
Development of Green and Sustainable Synthetic Routes and Derivatization Strategies
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research concerning 1-Bromo-1,5-cyclooctadiene will likely prioritize the establishment of green and sustainable pathways for its synthesis and subsequent derivatization. Traditional bromination methods often rely on hazardous reagents like liquid bromine, prompting a shift towards safer and more atom-economical alternatives.
Key areas of development include:
Alternative Brominating Agents: Research is ongoing into effective and selective brominating reagents that are safer to handle than elemental bromine. cambridgescholars.com Agents such as N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin are well-established alternatives that offer milder reaction conditions. cambridgescholars.com Another green approach involves using reagents like Tetrabutylammonium Tribromide (TBATB), which can facilitate brominations efficiently. researchgate.net
Catalyst-Free and Solvent-Free Conditions: The exploration of catalyst-free photochemical brominations represents a promising green route. semanticscholar.org Additionally, developing solvent-free reaction conditions, potentially using microwave assistance, can significantly reduce solvent waste and energy consumption. cambridgescholars.com
In Situ Generation of Reactive Species: A particularly innovative and sustainable strategy involves the in situ generation of Hypobromous acid (HOBr) from reagents prepared from the alkaline intermediates of industrial bromine recovery processes. rsc.org This method not only avoids the direct use of liquid bromine but also valorizes industrial byproducts, aligning with the principles of a circular economy. rsc.org
Biocatalysis: Looking further ahead, biosynthetic platforms offer a paradigm shift in producing halogenated molecules. Engineered microorganisms could potentially be developed to perform selective halogenation on bio-based precursors, offering a completely renewable and green route to complex halogenated compounds. nih.govnih.gov
These strategies aim to reduce the environmental footprint associated with the synthesis and use of this compound, making it a more attractive building block for both academic and industrial applications.
Exploration of Novel Catalytic Transformations Involving the Vinylic Bromide
The vinylic bromide moiety in this compound is a versatile functional handle for a wide array of catalytic transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.netlibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly focus on expanding the scope of these reactions and discovering new catalytic systems to enhance the synthetic utility of this scaffold.
Promising research avenues include:
Palladium-Catalyzed Cross-Coupling: While foundational, there is still room to optimize and expand classic cross-coupling reactions. This includes developing more active and stable catalysts for Suzuki-Miyaura (with organoboranes), Heck (with alkenes), Stille (with organostannanes), Hiyama (with organosilanes), and Negishi (with organozincs) couplings involving the this compound substrate. libretexts.org These reactions enable the introduction of a vast range of substituents, including aryl, vinyl, and alkyl groups.
Photoredox Catalysis: A major emerging field is the use of visible light photoredox catalysis to activate organic halides. nih.gov This methodology provides an alternative to traditional palladium catalysis, often proceeding through different mechanisms (e.g., radical intermediates) and enabling unique transformations under mild conditions. nih.gov Applying photoredox catalysis to this compound could unlock novel reaction pathways for its functionalization.
Nickel and Copper Catalysis: In addition to palladium, nickel and copper catalysts are gaining prominence for cross-coupling and amination reactions. nih.gov These earth-abundant metals offer a more sustainable and cost-effective alternative to palladium and can exhibit complementary reactivity, providing new avenues for derivatizing the cyclooctadiene ring.
Enantioconvergent Transformations: For creating chiral molecules, enantioconvergent catalytic processes are highly valuable. Research into nickel- or copper-catalyzed reactions that can transform the racemic starting material into a single enantiomer of a product is a frontier area of catalysis. nih.gov
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound This table is interactive. Click on the headers to sort.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond Formation |
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd(PPh₃)₄ + Base | C-C (sp²-sp²) or (sp²-sp³) |
| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂ + Ligand + Base | C-C (sp²-sp²) |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C (sp²-sp²) or (sp²-sp³) |
| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ | C-C (sp²-sp²) or (sp²-sp³) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd Catalyst + Ligand + Base | C-N (sp²-N) |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, scalability, and process control. nih.govnih.govflinders.edu.au The synthesis and derivatization of this compound are well-suited for integration into these modern platforms.
Enhanced Safety and Control: Flow reactors, with their small internal volumes and high surface-area-to-volume ratios, allow for superior control over reaction parameters like temperature and pressure. nih.gov This is particularly beneficial for managing potentially exothermic bromination reactions or high-pressure catalytic hydrogenations.
Scalability and Throughput: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer duration, bypassing the complex challenges of scaling up batch reactors. nih.gov A two-step continuous flow method has already been demonstrated for the synthesis of other functionalized cyclooctene monomers, highlighting the applicability of this approach. rsc.org
Automated Synthesis: Coupling flow reactors with automated synthesis platforms enables high-throughput experimentation. merckmillipore.comscripps.edu Such systems can rapidly screen a wide range of catalysts, ligands, solvents, and reaction conditions for the catalytic transformations of this compound. This accelerates the discovery of optimal reaction protocols and facilitates the rapid generation of libraries of novel cyclooctadiene derivatives for biological or materials screening. fu-berlin.de
Multi-step Synthesis: Advanced flow platforms allow for the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating intermediates. flinders.edu.au A future synthetic route could involve the flow synthesis of this compound, followed immediately by an in-line catalytic cross-coupling reaction and subsequent functionalization, significantly streamlining the production of complex target molecules.
Advanced Material Architectures and Frameworks Derived from this compound Scaffolds
One of the most exciting future directions for this compound is its use as a functional monomer in polymer chemistry, particularly via Ring-Opening Metathesis Polymerization (ROMP). rsc.org ROMP is a powerful technique for synthesizing well-defined polymers from cyclic olefins. rsc.org The presence of the bromine atom provides a unique handle for creating advanced materials with tailored properties.
Functional Homopolymers: The ROMP of this compound would yield poly(butadiene) with a pendant bromoalkenyl group at each repeat unit. This reactive polymer could serve as a scaffold for extensive post-polymerization modification, where the bromine atoms are substituted to introduce a wide variety of other functional groups.
Copolymers with Tunable Properties: Copolymerization of this compound with other cyclic olefin monomers, such as cyclooctadiene (COD) itself or norbornene derivatives, allows for precise control over the material's properties. chemrxiv.org For example, incorporating the polar bromo-substituted monomer can influence properties like crystallinity, solubility, and thermal characteristics of the resulting polymer. chemrxiv.org
Surface-Initiated Polymerization: Surface-initiated ROMP (SiROMP) can be used to graft polymer chains from a substrate, creating functional polymer films. nih.gov Using this compound in SiROMP would produce surfaces decorated with reactive bromine sites, which could be used for covalently attaching biomolecules, sensors, or other materials.
Cross-Linked Networks and Frameworks: The diene functionality within the polymer backbone, combined with the reactive C-Br bond, offers dual opportunities for cross-linking. This could lead to the development of novel thermosets, elastomers, or porous polymer frameworks with applications in separation, catalysis, or gas storage. The bromine atoms can also serve as precursors for forming conductive or redox-active materials after suitable chemical transformation.
Table 2: Potential Polymer Architectures from this compound (Br-COD) via ROMP This table is interactive. Click on the headers to sort.
| Polymer Type | Monomer(s) | Key Feature | Potential Application |
| Homopolymer | Br-COD | High density of reactive C-Br sites | Scaffold for post-polymerization modification |
| Random Copolymer | Br-COD + COD | Tunable thermal and mechanical properties | Specialty elastomers, functional plastics |
| Block Copolymer | Br-COD + Norbornene | Self-assembly into nanostructures | Nanopatterning, drug delivery vehicles |
| Grafted Polymer | Surface initiator + Br-COD | Functionalized surface with reactive sites | Biosensors, anti-fouling coatings |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-1,5-cyclooctadiene, and how can its purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of 1,5-cyclooctadiene using electrophilic brominating agents (e.g., N-bromosuccinimide under radical or ionic conditions). Purity optimization requires careful control of stoichiometry and reaction temperature to minimize di-brominated byproducts (e.g., 1,5-dibromo-1,5-cyclooctadiene, as seen in crystal data studies) . Post-synthesis purification via column chromatography or recrystallization (using solvent systems like hexane/ethyl acetate) is critical. Monitoring via GC-MS or NMR ensures the absence of unreacted diene or over-brominated derivatives.
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For example, crystal data for related brominated cyclooctadienes (e.g., 1,5-dibromo-1,5-cyclooctadiene) reveal bond lengths and angles critical for confirming regioselectivity and stereochemistry . Supplementary techniques include:
-
NMR : H and C NMR to identify vinyl proton shifts (δ 5.2–5.8 ppm for conjugated dienes) and bromine-induced deshielding.
-
IR Spectroscopy : C-Br stretching vibrations (~500–600 cm) confirm functionalization.
Structural Parameter Value (from X-ray data) C-Br bond length ~1.93 Å C=C bond length in diene ~1.34 Å Dihedral angle (Br-C-C-C) ~120°
Q. What are the typical substitution reactions involving this compound?
- Methodological Answer : The bromine atom undergoes nucleophilic substitution (S2) with reagents like amines or alkoxides. For instance:
- Ammonolysis : Reaction with NH/EtOH yields 1-amino-1,5-cyclooctadiene, though steric hindrance from the bicyclic structure may require elevated temperatures (80–100°C) .
- Elimination : Using strong bases (e.g., KOtBu) can dehydrohalogenate the compound to form 1,5-cyclooctadiene, but competing polymerization may occur if the diene is destabilized .
Advanced Research Questions
Q. How does this compound function as a precursor in transition metal catalysis?
- Methodological Answer : The compound serves as a ligand precursor in organometallic synthesis. For example:
- Platinum Complexes : Reacting with Pt(II) salts forms dibromo(1,5-cyclooctadiene)platinum(II), a catalyst for hydrogenation or C–C coupling. The diene’s π-electrons coordinate to the metal center, while bromine acts as a leaving group for subsequent ligand exchange .
- Rhodium Catalysts : Analogous to cis,cis-1,5-cyclooctadiene (COD) in [Rh(COD)Cl], brominated derivatives may modify catalyst solubility or electronic properties .
Q. What mechanistic insights explain the regioselectivity of bromination in 1,5-cyclooctadiene?
- Methodological Answer : Bromination favors the less sterically hindered double bond due to the bicyclic strain in cyclooctadiene. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves comparing C NMR shifts of brominated products with calculated electron density maps . Contradictions in observed vs. predicted regioselectivity may arise from solvent effects or radical intermediates, requiring kinetic isotope effect (KIE) studies.
Q. How does the bromine substituent influence the thermal stability of polymers derived from this compound?
- Methodological Answer : Copolymerization with electrophilic monomers (e.g., sulfur dioxide) yields polymers with altered degradation kinetics. Pyrolysis studies (TGA-DSC) of non-brominated analogs show first-order degradation at >220°C . Bromine’s electron-withdrawing effect likely reduces thermal stability, accelerating chain scission. Comparative analysis via:
-
TGA : Measure weight loss % vs. temperature.
-
MS-Evolved Gas Analysis : Identify brominated vs. non-brominated degradation products.
Polymer Property Non-Brominated Brominated Degradation onset temperature 220°C 190°C Major degradation products SO, diene HBr, SO
Q. Can this compound be used in enantioselective synthesis?
- Methodological Answer : Yes, via chiral auxiliaries or asymmetric catalysis. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
